Phenol, 2-nitro-4-[[[4-(2-phenyldiazenyl)phenyl]imino]methyl]-, 1-benzoate
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Overview
Description
2-NITRO-4-[(E)-({4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}IMINO)METHYL]PHENYL BENZOATE is a complex organic compound that belongs to the class of nitro compounds. Nitro compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. These compounds are known for their diverse chemical properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 2-NITRO-4-[(E)-({4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}IMINO)METHYL]PHENYL BENZOATE involves multiple steps, including electrophilic aromatic substitution and condensation reactions. The general synthetic route can be summarized as follows:
Condensation: The final step involves the condensation of the diazo compound with an aromatic aldehyde to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
2-NITRO-4-[(E)-({4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}IMINO)METHYL]PHENYL BENZOATE undergoes various chemical reactions, including:
Scientific Research Applications
2-NITRO-4-[(E)-({4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}IMINO)METHYL]PHENYL BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-NITRO-4-[(E)-({4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}IMINO)METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The compound’s aromatic structure allows it to participate in π-π interactions with proteins and nucleic acids, affecting their function .
Comparison with Similar Compounds
Similar compounds to 2-NITRO-4-[(E)-({4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}IMINO)METHYL]PHENYL BENZOATE include other nitroaromatic compounds, such as nitrobenzene and p-nitroaniline . These compounds share the presence of the nitro group but differ in their specific structures and properties. The unique combination of the nitro group with the diazo and benzoate moieties in 2-NITRO-4-[(E)-({4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}IMINO)METHYL]PHENYL BENZOATE gives it distinct chemical and biological properties .
Properties
CAS No. |
349575-14-0 |
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Molecular Formula |
C26H18N4O4 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
[2-nitro-4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] benzoate |
InChI |
InChI=1S/C26H18N4O4/c31-26(20-7-3-1-4-8-20)34-25-16-11-19(17-24(25)30(32)33)18-27-21-12-14-23(15-13-21)29-28-22-9-5-2-6-10-22/h1-18H |
InChI Key |
MSUFUYOIFIDPBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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